REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([F:10])[C:5]([F:11])=[C:4](C#N)[C:3]=1[F:14].FC1C(C=O)=C(F)C(F)=C(C=O)C=1F.FC1C(F)=CC(F)=C(F)C=1.FC1C(F)=CC(F)=C(F)C=1C#N>>[F:1][C:2]1[C:3]([F:14])=[CH:4][C:5]([F:11])=[C:6]([F:10])[C:7]=1[CH2:8][NH2:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C#N)F)F)C#N)F
|
Name
|
raw material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1C=O)F)F)C=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C=C1F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
From the toluene extract
|
Type
|
CUSTOM
|
Details
|
a small amount of a sample was withdrawn
|
Type
|
CUSTOM
|
Details
|
As a result of the analysis
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN)C(=C(C=C1F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |